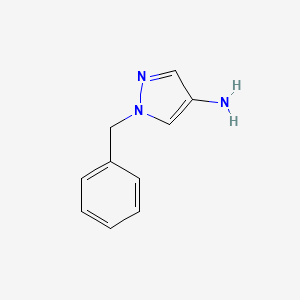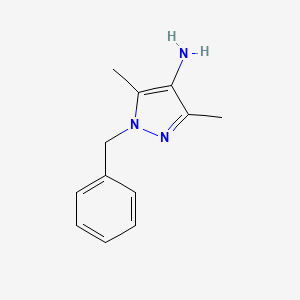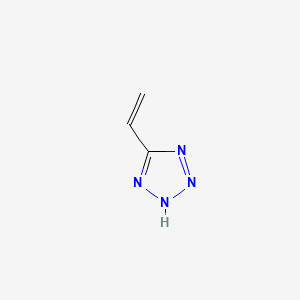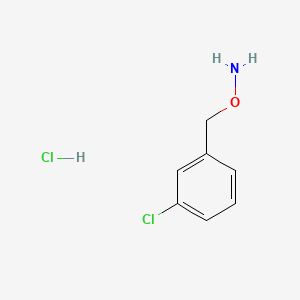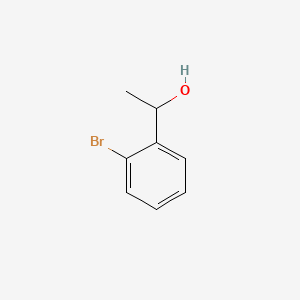
1-(2-溴苯基)乙醇
概述
描述
1-(2-Bromophenyl)ethanol is an organic compound with the molecular formula C8H9BrO. It is a brominated derivative of phenethyl alcohol, characterized by the presence of a bromine atom attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
1-(2-Bromophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: 1-(2-Bromophenyl)ethanol is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
1-(2-Bromophenyl)ethanol is a phenethyl alcohol derivative
Mode of Action
It is used in the preparation of novel p-chirogenic phosphines with a sulfur-chelating arm . This suggests that the compound may interact with its targets through the formation of chiral phosphines, which can influence the stereochemistry of subsequent reactions.
Biochemical Pathways
It is used as an end capping reagent during the synthesis of rod-coil block copolymers . This suggests that the compound may play a role in polymer synthesis pathways.
Result of Action
It has been used as a test compound in the study to evaluate the potential aedes aegypti repellent chemotype . This suggests that the compound may have some effect on the olfactory receptors of these mosquitoes, potentially influencing their behavior.
生化分析
Biochemical Properties
1-(2-Bromophenyl)ethanol plays a significant role in biochemical reactions, particularly in the synthesis of novel phosphines with sulfur-chelating arms. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an end-capping reagent during the synthesis of rod-coil block copolymers . The interactions of 1-(2-Bromophenyl)ethanol with these biomolecules are primarily based on its ability to form stable complexes, which can influence the reactivity and stability of the resulting compounds.
Cellular Effects
1-(2-Bromophenyl)ethanol has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies to evaluate its potential as a repellent chemotype against Aedes aegypti . The compound’s impact on cellular function includes modulation of signaling pathways that are crucial for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 1-(2-Bromophenyl)ethanol exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins can lead to changes in gene expression and enzyme activity . These interactions are essential for understanding the compound’s mechanism of action in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Bromophenyl)ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Bromophenyl)ethanol remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(2-Bromophenyl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects . Understanding the threshold effects and toxicology of 1-(2-Bromophenyl)ethanol is crucial for its safe application in biochemical research.
Metabolic Pathways
1-(2-Bromophenyl)ethanol is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for its metabolism . The compound’s metabolism can lead to the production of metabolites that influence metabolic flux and metabolite levels in cells. These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Bromophenyl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its biochemical activity . Understanding these transport mechanisms is crucial for predicting the compound’s effects in various biological systems.
Subcellular Localization
1-(2-Bromophenyl)ethanol exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
1-(2-Bromophenyl)ethanol can be synthesized through several methods. One common synthetic route involves the bromination of phenethyl alcohol using bromine or a brominating agent. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
化学反应分析
1-(2-Bromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-bromophenyl)acetaldehyde or 1-(2-bromophenyl)acetic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of 1-(2-Bromophenyl)ethanol can yield 1-(2-bromophenyl)ethane.
Substitution: The bromine atom in 1-(2-Bromophenyl)ethanol can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-(2-bromophenyl)acetic acid.
相似化合物的比较
1-(2-Bromophenyl)ethanol can be compared with other similar compounds, such as:
2-Bromophenethyl alcohol: This compound has a similar structure but with a different position of the bromine atom on the benzene ring.
1-(2-Chlorophenyl)ethanol: This compound has a chlorine atom instead of a bromine atom, which can lead to different chemical and biological properties.
1-(2-Fluorophenyl)ethanol: The presence of a fluorine atom can significantly alter the reactivity and properties of the compound.
属性
IUPAC Name |
1-(2-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLZSFZSPIUINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313058 | |
| Record name | 1-(2-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-56-3 | |
| Record name | 1-(2-Bromophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5411-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
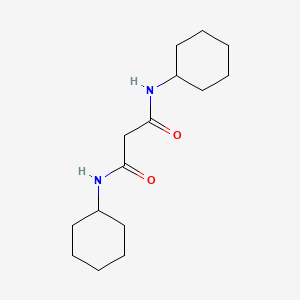
![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)
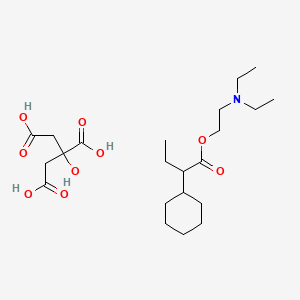
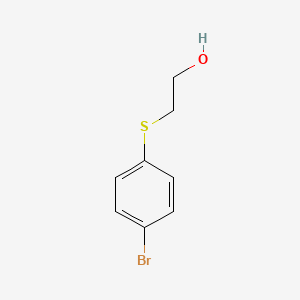
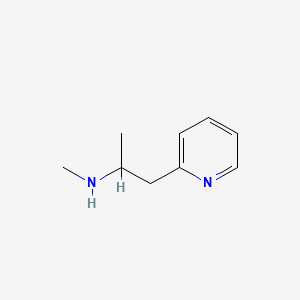
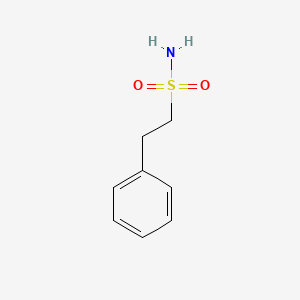
![Benzo[b]thiophene-3-aceticacid, 5-bromo-](/img/structure/B1266342.png)

